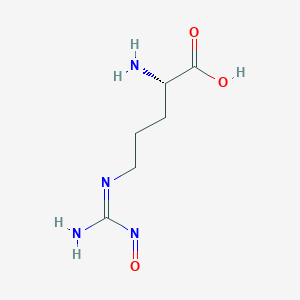
6-Deoxyoxaunomycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Deoxyoxaunomycin is a natural product that is extracted from Streptomyces bacteria. It belongs to the anthracycline family of antibiotics and has been found to have potent anticancer properties. The unique structural features of 6-deoxyoxaunomycin make it an interesting target for chemical synthesis and further research.
Mécanisme D'action
The mechanism of action of 6-deoxyoxaunomycin involves the binding of the compound to the DNA molecule. This binding interferes with the normal functioning of topoisomerase II, leading to the accumulation of double-stranded DNA breaks. The accumulation of DNA damage triggers apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects
The biochemical effects of 6-deoxyoxaunomycin include the inhibition of topoisomerase II activity and the accumulation of DNA damage. These effects ultimately lead to cell death. Physiologically, the compound has been found to cause a range of side effects, including cardiotoxicity and myelosuppression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-deoxyoxaunomycin in lab experiments is its potent anticancer properties. The compound has been found to be effective against a wide range of cancer types, making it a valuable tool for cancer research. However, the compound also has several limitations, including its toxicity and the difficulty of synthesizing it.
Orientations Futures
There are several future directions for research on 6-deoxyoxaunomycin. One area of interest is the development of more efficient synthesis methods for the compound. Another area of research is the investigation of the compound's potential as a treatment for other diseases, such as viral infections. Additionally, researchers are interested in exploring the use of 6-deoxyoxaunomycin in combination with other anticancer drugs to enhance its efficacy.
Méthodes De Synthèse
The synthesis of 6-deoxyoxaunomycin is a complex process that involves several steps. The first step is the synthesis of a key intermediate, which is then converted into the final product through a series of chemical reactions. Various methods have been developed for the synthesis of this compound, including total synthesis and semi-synthesis.
Applications De Recherche Scientifique
6-Deoxyoxaunomycin has been extensively studied for its anticancer properties. It has been found to be effective against a wide range of cancer types, including breast, lung, and ovarian cancer. The compound works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This leads to the accumulation of DNA damage and ultimately, cell death.
Propriétés
Numéro CAS |
145165-11-3 |
|---|---|
Nom du produit |
6-Deoxyoxaunomycin |
Formule moléculaire |
C10H12N5Na2O6P |
Poids moléculaire |
499.5 g/mol |
Nom IUPAC |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-ethyl-4,9,10,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C26H29NO9/c1-3-26(34)9-16(36-17-8-14(27)21(29)10(2)35-17)12-7-13-19(24(32)20(12)25(26)33)22(30)11-5-4-6-15(28)18(11)23(13)31/h4-7,10,14,16-17,21,25,28-29,32-34H,3,8-9,27H2,1-2H3 |
Clé InChI |
RPVGYGYVQLRIFA-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)OC5CC(C(C(O5)C)O)N)O |
SMILES canonique |
CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)OC5CC(C(C(O5)C)O)N)O |
Synonymes |
6-deoxy-D788-7 6-deoxyoxaunomycin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



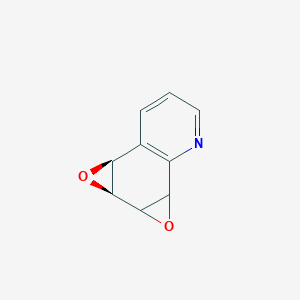


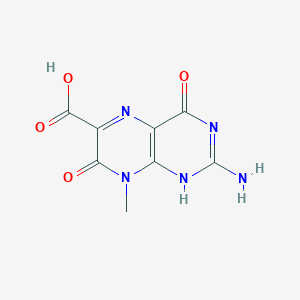
![[3-[[[[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B232858.png)
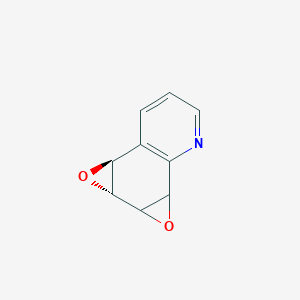
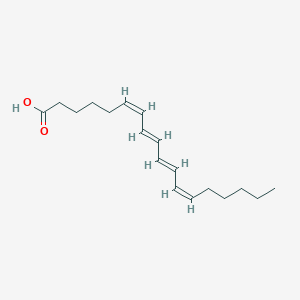
![2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one](/img/structure/B232871.png)

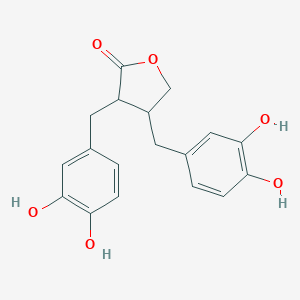
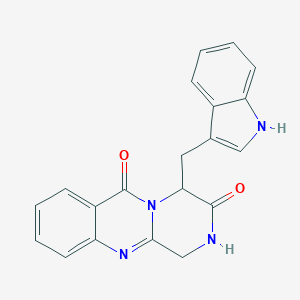
![3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde](/img/structure/B232901.png)

